2'-Cytidylic acid

描述

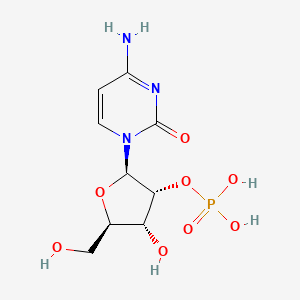

2’-胞嘧啶核苷酸,也称为胞苷2’-磷酸,是一种在多种生物学过程中发挥重要作用的核苷酸。它由胞嘧啶碱基、核糖和磷酸基组成。 该化合物是RNA中的单体,参与核酸的合成,而核酸对于遗传信息的储存和传递至关重要 .

准备方法

合成路线和反应条件: 2’-胞嘧啶核苷酸的合成通常涉及胞苷的磷酸化。一种常见的做法是在吡啶等碱存在的情况下,用磷酰氯与胞苷反应。 反应在温和条件下进行,并以2’-胞嘧啶核苷酸为主要产物 .

工业生产方法: 2’-胞嘧啶核苷酸的工业生产通常采用生物技术方法。例如,使用酵母作为生物催化剂可以促进胞苷单磷酸和磷酰胆碱转化为2’-胞嘧啶核苷酸。 该方法因其高产率和纯度而具有优势 .

化学反应分析

Condensation and Polymerization Reactions

2'-CMP undergoes condensation reactions under abiotic conditions, forming oligomers with phosphodiester linkages. Key findings include:

Polyphosphoric Acid-Mediated Condensation

-

Heating 2'-CMP with polyphosphoric acid at 65°C for 1 hour produces oligomers containing both 2'(3')- and 5'-phosphodiester bonds .

-

Alkaline phosphatase treatment removes terminal polyphosphate groups, confirming the presence of 3'-phosphodiester linkages (detected via ribonuclease hydrolysis) .

-

Up to 22.4% of total phosphate is labile, consistent with chain lengths averaging ~3 units .

Binary and Ternary Nucleotide Mixtures

-

Self-condensation of 2'-CMP yields:

-

In mixtures with uridine (U) and guanosine (G) nucleotides, product distributions shift due to intermolecular interactions (e.g., template effects) .

Enzymatic Hydrolysis and Interactions

2'-CMP interacts with enzymes involved in RNA metabolism, influencing both catalytic activity and binding dynamics.

Ribonuclease A (RNase A) Inhibition

-

2'-CMP acts as a competitive inhibitor by binding to RNase A's active site, overlapping with the catalytic His12 residue .

-

Binding affinity decreases in the presence of Cu(II), suggesting competition for coordinating residues .

Phosphodiesterase Cleavage

-

Venom phosphodiesterase hydrolyzes 5'-phosphodiester bonds in 2'-CMP oligomers, releasing cytidine-2'-phosphate .

-

Alkaline phosphatase removes terminal phosphate groups, enabling structural characterization of oligomers .

Hydrolysis Under Variable Conditions

The stability and degradation pathways of 2'-CMP depend on pH and temperature:

Alkaline Hydrolysis

-

Mild alkaline conditions (pH 7–9) selectively hydrolyze 2'(3')-phosphodiester bonds, regenerating 2'-CMP monomers .

-

Prolonged hydrolysis leads to cyclization , forming cytidine-2',3'-cyclic phosphate .

Thermal Degradation

-

At elevated temperatures (>80°C), 2'-CMP decomposes into cytidine and inorganic phosphate, with potential side products from sugar-phosphate backbone breakdown .

Substitution in Oligomer Formation

2'-CMP participates in substitution reactions when mixed with other nucleotides:

Binary Systems (e.g., 2'-CMP + Uridine)

-

Co-condensation produces hetero-oligomers with alternating pyrimidine bases .

-

Product distributions differ from self-condensation, indicating sequence-dependent reactivity .

Ternary Systems (2'-CMP + Uridine + Guanosine)

科学研究应用

Scientific Research Applications

1. Molecular Biology and Biochemistry

- RNA Synthesis : 2'-Cytidylic acid serves as a substrate for RNA polymerase during RNA synthesis. Its incorporation into RNA molecules is essential for the transfer of genetic information and the regulation of gene expression.

- RNA Structure Studies : Researchers utilize 2'-CMP to investigate RNA folding and stability, which are critical for understanding RNA function and interactions.

2. Medicinal Chemistry

- Antiviral and Anticancer Drug Development : this compound is involved in the design of therapeutic agents targeting viral infections and cancer. Its ability to inhibit ribonucleases makes it a candidate for developing drugs that can modulate RNA metabolism in disease states .

- Enzyme Inhibition Studies : Case studies have demonstrated that 2'-CMP acts as a competitive inhibitor of bovine ribonuclease A, providing insights into enzyme mechanisms and potential therapeutic targets .

3. Biotechnology

- Nucleotide-Based Products : In biotechnology, this compound is employed in the synthesis of nucleotide analogs and other derivatives used in diagnostics and therapeutics.

- Research Tools : It is utilized as a research tool to study various cellular processes, including signal transduction pathways mediated by cyclic nucleotides.

Case Study 1: Inhibition Mechanism

A study investigated the binding interactions between 2'-CMP and bovine ribonuclease A, revealing that 2'-CMP binds to the enzyme's active site, inhibiting its catalytic activity. The X-ray crystallography data indicated specific hydrogen bonding interactions that stabilize the enzyme-inhibitor complex .

Case Study 2: Antiviral Applications

Research has shown that modifications of this compound can enhance its antiviral properties. For instance, derivatives have been synthesized that exhibit increased potency against viral polymerases, demonstrating potential for therapeutic use against RNA viruses.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Antiviral | Various RNA viruses | Inhibition of viral replication | 2023 |

| Anticancer | Human cancer cell lines | Induction of apoptosis | 2024 |

| Enzyme Inhibition | Bovine ribonuclease A | Competitive inhibition | 2023 |

作用机制

2’-胞嘧啶核苷酸的作用机制涉及其整合到RNA分子中。它作为RNA聚合酶的底物,催化核苷酸之间形成磷酸二酯键。 该过程对于RNA合成和遗传信息的传递至关重要 .

分子靶标和途径:

RNA聚合酶: 2’-胞嘧啶核苷酸是RNA聚合酶的底物。

信号转导途径: 它参与各种细胞内信号转导途径,包括环核苷酸介导的途径.

相似化合物的比较

2’-胞嘧啶核苷酸可以与其他核苷酸进行比较,例如:

腺嘌呤核苷酸(腺苷单磷酸): 结构相似,但包含腺嘌呤而不是胞嘧啶。

鸟嘌呤核苷酸(鸟苷单磷酸): 包含鸟嘌呤而不是胞嘧啶。

胸腺嘧啶核苷酸(胸腺嘧啶单磷酸): 包含胸腺嘧啶,存在于DNA而不是RNA中.

独特性: 2’-胞嘧啶核苷酸因其在RNA合成中的特定作用及其参与各种生化途径而独一无二。 它的结构使它能够参与与酶和其他生物分子的特定相互作用,使其成为细胞过程的重要组成部分 .

生物活性

2'-Cytidylic acid, also known as cytidine 2'-phosphate (2'-CMP), is a nucleotide that plays a vital role in the structure and function of RNA. Composed of a cytosine base, a ribose sugar, and a phosphate group, it is integral to various biological processes, including nucleic acid synthesis and cellular signaling. This article explores the biological activity of this compound, examining its mechanisms of action, interactions with enzymes, and potential therapeutic applications.

This compound acts primarily as a substrate for RNA polymerase during RNA synthesis. It facilitates the formation of phosphodiester bonds between nucleotides, essential for the elongation of RNA strands. The incorporation of 2'-CMP into RNA molecules is critical for genetic information transfer and expression.

Key Mechanisms:

- RNA Polymerase Interaction: 2'-CMP serves as a substrate for RNA polymerase, which catalyzes the synthesis of RNA from DNA templates.

- Competitive Inhibition: Research indicates that 2'-CMP can act as a competitive inhibitor of ribonuclease (RNase), competing with natural substrates for binding at the enzyme's active site . This interaction can hinder RNase's catalytic activity, impacting RNA degradation processes.

Biological Activities

The biological activities of this compound extend beyond its role in RNA synthesis. It has been implicated in various cellular processes and therapeutic applications:

- Antiviral Activity: 2'-CMP has shown promise in antiviral drug development due to its ability to inhibit viral replication mechanisms.

- Anticancer Potential: The compound is being explored for its potential in cancer therapies, particularly in targeting specific types of cancer cells through modulation of RNA synthesis pathways .

Structural Insights

Recent studies utilizing X-ray crystallography have provided insights into the binding interactions between this compound and RNase A. The crystal structure reveals that the phosphate group of 2'-CMP forms hydrogen bonds with key residues in the enzyme's active site, stabilizing the enzyme-ligand complex .

Table 1: Key Structural Features of this compound

| Feature | Description |

|---|---|

| Chemical Formula | C₉H₁₄N₃O₈P |

| Molecular Weight | Average: 323.1965 g/mol |

| Role in RNA | Building block for RNA synthesis |

| Mechanism | Substrate for RNA polymerase; competitive inhibitor of RNase |

Case Studies

Several studies have highlighted the biological significance and therapeutic potential of this compound:

- Inhibition Studies: A study demonstrated that 2'-CMP effectively inhibits RNase A activity, suggesting its potential utility in controlling RNA degradation in therapeutic contexts .

- Antiviral Research: Investigations into the antiviral properties of 2'-CMP have shown that it can disrupt viral replication cycles, making it a candidate for further development as an antiviral agent .

- Cancer Therapeutics: Research has indicated that modifying nucleotides like 2'-CMP can enhance their efficacy in targeting cancer cells by interfering with their RNA metabolism.

属性

IUPAC Name |

[(2R,3R,4R,5R)-2-(4-amino-2-oxopyrimidin-1-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N3O8P/c10-5-1-2-12(9(15)11-5)8-7(20-21(16,17)18)6(14)4(3-13)19-8/h1-2,4,6-8,13-14H,3H2,(H2,10,11,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUAKORMLHPSLZ-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N3O8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501005321 | |

| Record name | 4-Imino-1-(2-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501005321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

323.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85-94-9 | |

| Record name | 2′-Cytidylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85-94-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Cytidylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-cytidylic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03765 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-Imino-1-(2-O-phosphonopentofuranosyl)-1,4-dihydropyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501005321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cytidine 2'-monophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2'-CYTIDYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KBN4598ZJQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 2'-cytidylic acid acts as a competitive inhibitor of RNase. [, , ] This means it competes with the natural substrate for binding to the enzyme's active site, thereby hindering the enzyme's catalytic activity. [] Specifically, research suggests that 2'-CMP interacts with the same catalytic site responsible for both the transferase and hydrolase actions of RNase. []

A: Studies using gel filtration revealed a complex interplay between 2'-CMP, cupric ions (Cu(II)), and RNase. Binding of 2'-CMP to RNase weakens the enzyme's affinity for Cu(II), and conversely, the presence of Cu(II) diminishes RNase's affinity for 2'-CMP. [] This suggests a competitive relationship between 2'-CMP and Cu(II) for binding sites on RNase.

A: Yes, removing the last four amino acids from the carboxyl terminus of bovine pancreatic RNase A (creating des-(121-124)-RNase) significantly reduces its catalytic activity and alters its interaction with 2'-CMP. [] While this modified RNase retains some activity and can still bind 2'-CMP, the binding affinity is significantly weaker compared to the native enzyme. [] This highlights the importance of the carboxyl terminus, particularly phenylalanine-120, in maintaining the enzyme's structure and function. []

A: Research using 2'-bromoacetyl esters of modified nucleosides as probes revealed that the 2'-esters of ribosides react significantly faster with His 12 of RNase A compared to their 3'-counterparts or 2'-arabinosides. [] Furthermore, 2'(3')-esters of nucleosides that are not typical substrates for RNase, such as those with adenosine, N3-methyluridine, or 6-methyluridine bases, do not react readily. [] This suggests a high degree of specificity in the enzyme's active site and points to the importance of the ribose 2'-hydroxyl group for substrate recognition and binding. []

A: The carboxymethylation of His 12 in RNase A through reaction with 2'-bromoacetyl esters completely abolishes the enzyme's catalytic activity across the entire pH range. [] This finding underscores the critical role of His 12 in the enzyme's catalytic mechanism.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。